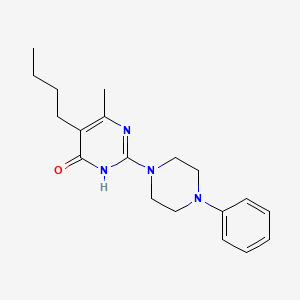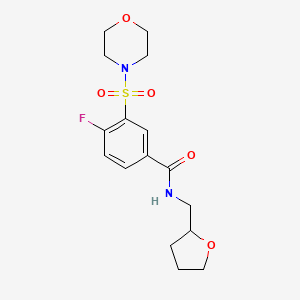
5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one: is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with butyl, methyl, and phenylpiperazine groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Substitution Reactions: The butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Phenylpiperazine Introduction: The phenylpiperazine moiety can be attached via a nucleophilic substitution reaction, where the pyrimidinone core reacts with 1-phenylpiperazine under reflux conditions in a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidinone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products include butanol, butanal, butanoic acid, and corresponding oxidized derivatives of the methyl group.
Reduction: Products include dihydropyrimidinone derivatives.
Substitution: Products include various substituted phenylpiperazine derivatives.
科学研究应用
5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
5-butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
5-butyl-6-methyl-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.
5-butyl-6-methyl-2-(4-isopropylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but with an isopropyl group instead of a phenyl group on the piperazine ring.
Uniqueness
The uniqueness of 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the phenyl group on the piperazine ring can significantly influence its interaction with biological targets and its overall pharmacokinetic profile.
属性
IUPAC Name |
5-butyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-3-4-10-17-15(2)20-19(21-18(17)24)23-13-11-22(12-14-23)16-8-6-5-7-9-16/h5-9H,3-4,10-14H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKGYAYFFMLYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2-chlorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5982451.png)
![4-(2-fluoro-4-methoxybenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5982456.png)
![7-(4-fluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5982464.png)
![N-benzyl-3-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5982473.png)
![4-(4-ethoxybenzyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B5982479.png)
![2-methyl-7-(4-methylpiperazino)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5982489.png)
![3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B5982499.png)
![N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5982501.png)
![[3-(2-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B5982502.png)
![8-(furan-2-yl)-6-phenyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene](/img/structure/B5982503.png)
![5-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5982521.png)

![4-[(1-ethyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B5982538.png)
![1-(2-methoxyphenyl)-4-[1-(4-pyridinylmethyl)-3-piperidinyl]piperazine](/img/structure/B5982545.png)
